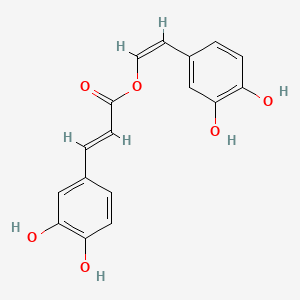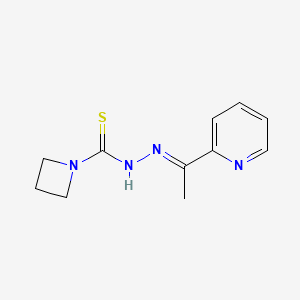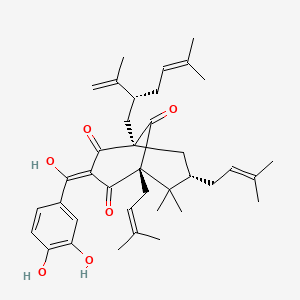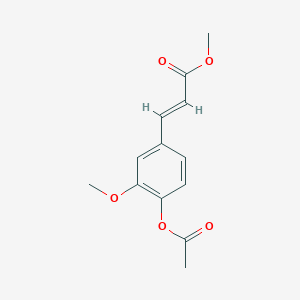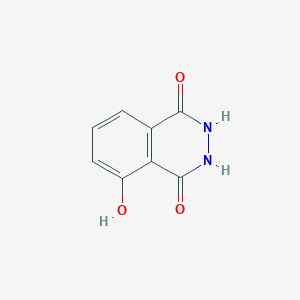![molecular formula C29H38O11 B1233060 (20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)
(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothecene derivatives are a group of sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, Stachybotrys, and Trichoderma . These compounds are known for their potent biological activities, including inhibition of protein synthesis, immunosuppressive effects, and cytotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trichothecene derivatives typically involves the conversion of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxygenation, cyclization, and esterification reactions to produce various trichothecene analogs . For example, trichodermin and trichodermol derivatives can be synthesized through hemisynthesis, involving selective modifications at specific positions on the trichothecene skeleton .
Industrial Production Methods: Industrial production of trichothecene derivatives often involves the fermentation of fungal cultures under controlled conditions . Optimization of fermentation parameters, such as temperature, pH, and nutrient availability, is crucial for maximizing the yield of desired trichothecene compounds . Advanced biotechnological techniques, including genetic engineering of fungal strains, have been employed to enhance the production of specific trichothecene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Trichothecene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the biological activity and selectivity of trichothecene compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and glycosylated trichothecene derivatives . These modifications can significantly alter the biological activity and toxicity of the parent compound .
Aplicaciones Científicas De Investigación
Trichothecene derivatives have a wide range of scientific research applications:
Mecanismo De Acción
Trichothecene derivatives exert their effects primarily by inhibiting protein synthesis . They bind to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to a cascade of cellular events, including apoptosis and immunosuppression . Key molecular targets include ribosomal proteins and various signaling pathways involved in cell growth and immune responses .
Comparación Con Compuestos Similares
Deoxynivalenol (DON): A type B trichothecene known for its emetic and immunosuppressive effects.
T-2 Toxin: A type A trichothecene with potent cytotoxic and immunosuppressive properties.
Nivalenol (NIV): Another type B trichothecene with similar biological activities to DON.
Uniqueness: Trichothecene derivatives are unique due to their structural diversity and the wide range of biological activities they exhibit . The presence of an epoxide group at the C-12, C-13 position is a distinctive feature that contributes to their potent biological effects . Additionally, the ability to modify these compounds through chemical reactions allows for the development of derivatives with tailored biological activities .
Propiedades
Fórmula molecular |
C29H38O11 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione |
InChI |
InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5-,8-6- |
Clave InChI |
DGBITFNXKQHKLI-SFECMWDFSA-N |
SMILES isomérico |
CC(C1/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
SMILES canónico |
CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
Sinónimos |
(2E)-3-(3-(3-Methyl-2-buten-1-yl)-4-((3-phenylpropanoyl)oxy)phenyl)acrylic acid baccharin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)
![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)


![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)
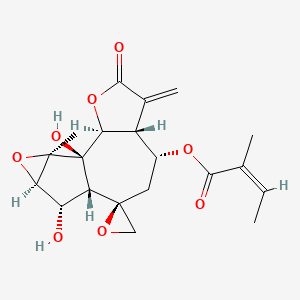

![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)
